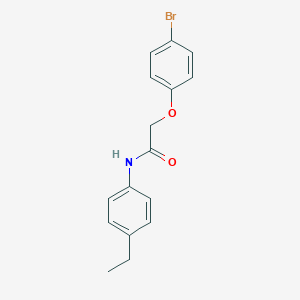
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide, also known as BPEA, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPEA is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also been found to inhibit the growth of cancer cells and promote apoptosis. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects. However, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Moreover, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has not been extensively studied for its toxicity and safety profiles.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the main areas of interest is the development of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide-based drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Moreover, the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide needs to be further elucidated to understand its full potential. Additionally, more studies need to be conducted to assess the safety and toxicity profiles of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 4-bromophenol and 4-ethylphenylamine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or chromatography. The yield of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide obtained through this method is around 70-80%.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propiedades
Fórmula molecular |
C16H16BrNO2 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) |
Clave InChI |
SAOYZMLPMIOSQR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)

![3-butoxy-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251776.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)